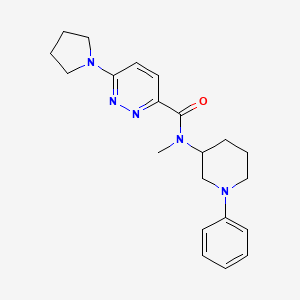![molecular formula C17H26N2O B7563225 2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of psychoactive substances known as “bath salts”. Dibutylone has been identified as a new psychoactive substance and is being increasingly used as a recreational drug.
Mechanism of Action
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one acts as a reuptake inhibitor of the neurotransmitters serotonin, norepinephrine, and dopamine. This means that it blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in the pleasurable effects associated with the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other drugs of abuse such as cocaine and amphetamines. It increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. This compound has also been shown to have a high potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. Its mechanism of action is similar to other drugs of abuse, making it a useful tool for studying addiction and the brain’s reward pathways. However, due to its high potential for abuse and addiction, caution must be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Another area of interest is its potential as a tool for studying addiction and the brain’s reward pathways. Further research is needed to fully understand the effects of this compound on the central nervous system and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has been identified as a new psychoactive substance. It acts as a reuptake inhibitor of the neurotransmitters serotonin, norepinephrine, and dopamine, leading to feelings of euphoria, increased energy, and heightened alertness. This compound has been used in scientific research to study its effects on the central nervous system and has potential as a therapeutic agent for the treatment of depression and anxiety disorders. However, due to its high potential for abuse and addiction, caution must be taken when using this compound in lab experiments. Further research is needed to fully understand the effects of this compound on the central nervous system and its potential as a therapeutic agent.
Synthesis Methods
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one is synthesized by the reaction of 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine with 2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with an acid to yield this compound.
Scientific Research Applications
2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to other drugs of abuse such as cocaine and amphetamines. This compound has also been shown to have psychoactive effects similar to MDMA (ecstasy) and has been used as a substitute for this drug in some cases.
properties
IUPAC Name |
2-methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15(2)17(20)19-11-6-10-18(13-14-19)12-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBIZHNXQJJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

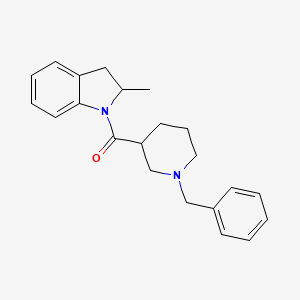
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)

![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
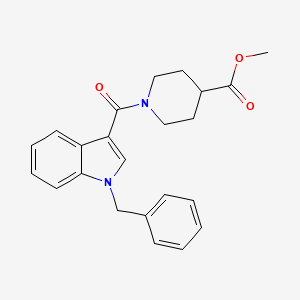
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)

![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
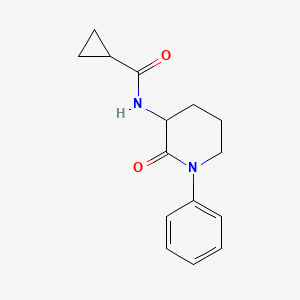
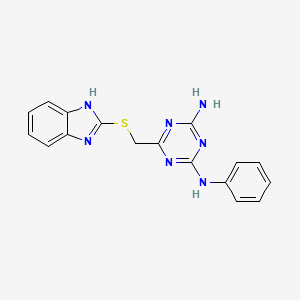
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)

